6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridazine ring fused with a piperazine moiety and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
The synthesis of 6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Cyclization: This reaction can form additional ring structures, enhancing the compound’s stability and biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown promise in inhibiting certain biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can inhibit or activate various biological pathways, leading to therapeutic effects. For example, it may bind to DNA via intercalation, disrupting the replication process in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its unique combination of the pyridazine, piperazine, and pyridine rings. Similar compounds include:
Pyridazine derivatives: Known for their broad spectrum of biological activities.
Piperazine derivatives: Commonly used in drug development for their ability to enhance the pharmacokinetic properties of drugs.
Pyridine derivatives: Widely used in medicinal chemistry for their versatility and biological activity.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c21-14-16-6-8-19(22-15-16)25-10-12-26(13-11-25)20-9-7-18(23-24-20)17-4-2-1-3-5-17/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAVLZZDTJIKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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